molecular formula C7H6ClF2N B2900975 3-(Chlorodifluoromethyl)aniline CAS No. 35199-72-5

3-(Chlorodifluoromethyl)aniline

Cat. No.: B2900975
CAS No.: 35199-72-5
M. Wt: 177.58
InChI Key: BOOUDHLDGVRDJY-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethyl)aniline is an organic compound with the molecular formula C7H6ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chloro(difluoro)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorodifluoromethyl)aniline typically involves the introduction of the chloro(difluoro)methyl group onto the aniline ring. One common method is through the reaction of aniline with chloro(difluoromethyl) reagents under controlled conditions. The reaction may require the presence of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and isolation to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-(Chlorodifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro(difluoro)methyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(Chlorodifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethyl)aniline involves its interaction with specific molecular targets. The chloro(difluoro)methyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

    Dichloroanilines: These compounds have two chlorine atoms substituted on the aniline ring and share some chemical properties with 3-(Chlorodifluoromethyl)aniline.

    Fluoroanilines: Compounds with fluorine atoms substituted on the aniline ring also exhibit similar reactivity.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and physical properties compared to other aniline derivatives

Properties

IUPAC Name

3-[chloro(difluoro)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOUDHLDGVRDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35199-72-5
Record name 3-(chlorodifluoromethyl)aniline
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